![molecular formula C20H13Cl2N3O B2989801 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] CAS No. 303984-75-0](/img/structure/B2989801.png)
1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is a complex organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to interfere with glucose metabolism , which is closely related to ATP levels .
Pharmacokinetics
It is known that the pharmacokinetic profiles of indole derivatives are generally favorable for oral drug administration .
Result of Action
It has been found that some indole derivatives can control cell apoptosis and have protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .
Action Environment
It is known that the bioavailability and efficacy of indole derivatives can be influenced by various factors, including the physical and chemical properties of the compound, the physiological condition of the organism, and the presence of other substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] typically involves the following steps:
Formation of 1-phenyl-1H-indole-2,3-dione: This can be achieved through the oxidation of 1-phenyl-1H-indole using oxidizing agents such as potassium permanganate or chromyl chloride.
Formation of Hydrazone: The resulting 1-phenyl-1H-indole-2,3-dione is then reacted with 3,5-dichlorophenylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate industrial-grade reagents and equipment to maintain safety and efficiency. Continuous flow reactors and automated synthesis systems are often employed to enhance production rates and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] undergoes various chemical reactions, including:
Oxidation: Oxidizing agents like potassium permanganate can further oxidize the compound to produce more complex derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the indole ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation products: Various oxidized derivatives of the indole ring.
Reduction products: Reduced forms of the compound.
Substitution products: Derivatives with different functional groups attached to the indole ring.
Aplicaciones Científicas De Investigación
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
1-Phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone] is compared with other similar compounds, such as:
1-Phenyl-1H-indole-2,3-dione: A simpler indole derivative without the hydrazone group.
3,5-Dichlorophenylhydrazine: The hydrazine derivative used in the synthesis.
Other indole derivatives: Various indole-based compounds with different substituents and functional groups.
Uniqueness: The presence of the hydrazone group and the specific substitution pattern on the indole ring make this compound unique compared to other indole derivatives. Its potential biological activities and applications further highlight its distinctiveness.
Propiedades
IUPAC Name |
3-[(3,5-dichlorophenyl)diazenyl]-1-phenylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-10-14(22)12-15(11-13)23-24-19-17-8-4-5-9-18(17)25(20(19)26)16-6-2-1-3-7-16/h1-12,26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYELTGJXQQLHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2O)N=NC4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801172177 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303984-75-0 |
Source


|
| Record name | 1-Phenyl-1H-indole-2,3-dione 3-[2-(3,5-dichlorophenyl)hydrazone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801172177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(2-fluorophenyl)methyl]-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2989719.png)
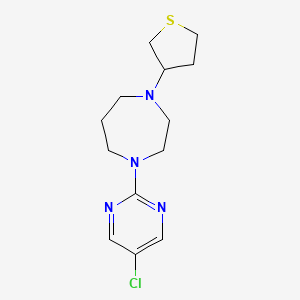
![4-Methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2989721.png)
![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(prop-2-yn-1-yl)amine](/img/structure/B2989723.png)
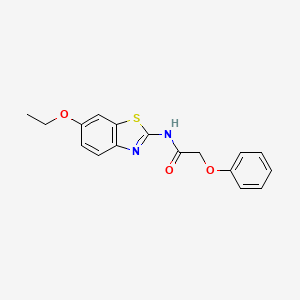
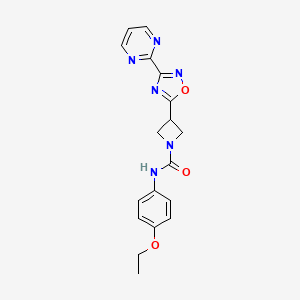
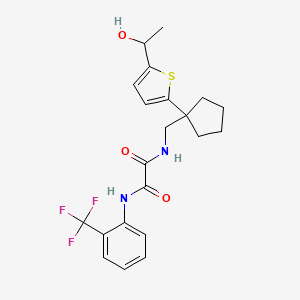
![2-{7-oxo-8-[(phenylamino)methyl]-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl}-N-phenylacetamide](/img/structure/B2989729.png)
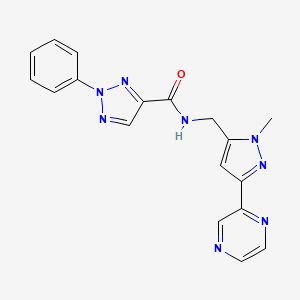
![2-[(4-Bromobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B2989733.png)
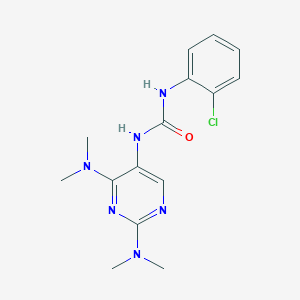
![2-[(4-chlorophenyl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2989737.png)
![6-(2,6-difluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2989738.png)
![{[(furan-2-yl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate](/img/structure/B2989740.png)
